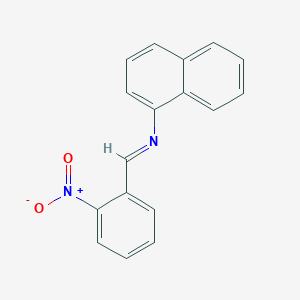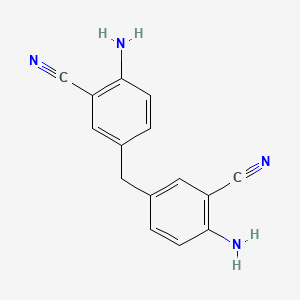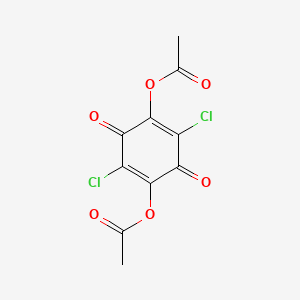
Diphenyl trichloroacetylamidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl trichloroacetylamidophosphate is a chemical compound known for its unique structure and versatile applications in various fields It is characterized by the presence of diphenyl groups, a trichloroacetyl group, and an amidophosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl trichloroacetylamidophosphate typically involves the reaction of diphenyl phosphate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diphenyl phosphate+Trichloroacetyl chloride→Diphenyl trichloroacetylamidophosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl trichloroacetylamidophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form diphenyl phosphate and trichloroacetamide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to induce oxidation and reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amidophosphates.
Hydrolysis Products: The primary products of hydrolysis are diphenyl phosphate and trichloroacetamide.
Oxidation and Reduction Products: These reactions can yield a variety of products, including oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Diphenyl trichloroacetylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diphenyl trichloroacetylamidophosphate involves its interaction with molecular targets through its functional groups. The trichloroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. The diphenyl groups provide stability and influence the compound’s reactivity. The amidophosphate moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl trichloroacetylamidophosphate: Similar structure but with methyl groups instead of phenyl groups.
Diphenyl phosphate: Lacks the trichloroacetyl and amidophosphate groups.
Trichloroacetamide: Contains the trichloroacetyl group but lacks the phosphate moiety.
Uniqueness
Diphenyl trichloroacetylamidophosphate is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications that require precise chemical behavior and interactions.
Propiedades
Número CAS |
2533-75-7 |
|---|---|
Fórmula molecular |
C14H11Cl3NO4P |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-diphenoxyphosphorylacetamide |
InChI |
InChI=1S/C14H11Cl3NO4P/c15-14(16,17)13(19)18-23(20,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
Clave InChI |
MWCDMELVLIYYFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(NC(=O)C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15080756.png)

![2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080781.png)

![7-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B15080805.png)

![5-(4-Bromophenyl)-9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080823.png)
![[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B15080828.png)
![Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B15080831.png)
![Propyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15080840.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080845.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)

